(R)-(-)-2-tert-Butylamino-1-phenylethanol is a chiral secondary alcohol characterized by the presence of a phenyl group attached to the first carbon atom and a tert-butylamino group attached to the second carbon atom. Its chemical formula is C13H19NO, and it is known for its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity. This compound is often utilized as a chiral building block in organic synthesis and has applications in medicinal chemistry due to its ability to act as an intermediate in the development of pharmaceuticals.
Due to its chirality, R-TBPE can be used as a chiral auxiliary or ligand in asymmetric synthesis reactions. These reactions aim to produce one enantiomer (mirror image) of a molecule in excess over the other. R-TBPE can influence the reaction pathway, favoring the formation of a specific enantiomer. [, ]
R-TBPE has been explored for its potential applications in proteomics research, specifically in the study of protein-protein interactions. Its ability to bind to specific protein sequences and its solubility in various solvents make it a valuable tool for protein isolation and purification. []
R-TBPE has been investigated for its potential use in drug discovery due to its structural similarity to certain biologically active molecules. Its various functional groups could potentially interact with specific targets within the body, making it a candidate for further exploration in drug development.
Common reagents used in these reactions include sodium borohydride and lithium aluminum hydride for reduction, while chromium trioxide or pyridinium chlorochromate may be employed for oxidation. Substitution reactions often utilize thionyl chloride or phosphorus tribromide.
(R)-(-)-2-tert-Butylamino-1-phenylethanol exhibits notable biological activity due to its chiral nature, which allows it to interact selectively with biological targets such as enzymes and receptors. It has been studied for its potential roles in enzyme-catalyzed reactions and as a substrate in biochemical assays. The compound's specific configuration may influence pharmacological activities, including modulation of receptor signaling and alteration of metabolic processes .
The synthesis of (R)-(-)-2-tert-Butylamino-1-phenylethanol generally involves stereoselective or enantioselective methods. A common synthetic route includes:
This compound finds diverse applications across several fields:
Interaction studies involving (R)-(-)-2-tert-Butylamino-1-phenylethanol focus on its binding affinity and efficacy towards specific enzymes or receptors. Its unique stereochemistry allows for distinct interactions compared to its enantiomer, (S)-(+)-2-tert-butylamino-1-phenylethanol. These studies are crucial for understanding the compound's potential therapeutic applications and optimizing drug design strategies .
Several compounds share structural similarities with (R)-(-)-2-tert-butylamino-1-phenylethanol:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| (S)-(+)-2-tert-Butylamino-1-phenylethanol | Enantiomer of (R)-(-) form | Different pharmacological activities |
| (R)-(-)-2-tert-butylamino-1-phenylpropan-1-one | Ketone derivative | Intermediate in synthesis of alcohol form |
| (R)-2-tert-butylamino-1-phenylpropane | Alkane derivative | Lacks hydroxyl group; different reactivity profile |
(R)-(-)-2-tert-butylamino-1-phenylethanol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to these similar compounds. Its interactions with molecular targets are influenced by the presence of the tert-butylamino group, making it an important compound in both synthetic chemistry and medicinal applications .
Iridium complexes have emerged as superior catalysts for direct asymmetric reductive amination (ARA) due to their ability to stabilize reactive intermediates and enforce stereocontrol. A landmark study demonstrated that iridium precursors paired with sterically tunable chiral phosphoramidite ligands enable the coupling of ketones with primary alkyl amines to form chiral secondary amines like (R)-(-)-2-tert-butylamino-1-phenylethanol. The mechanism involves a hydrogen-bonding network between the amine substrate and the ligand, where the (N)H-O(P) interaction preorganizes the transition state for enantioselective hydride transfer. Density functional theory (DFT) studies reveal that chloride ions on the iridium center further stabilize the outer-sphere transition state via Cl-H interactions, achieving enantiomeric excess (ee) values exceeding 95%.
Recent advances employ formic acid as a hydrogen donor, bypassing the need for high-pressure H₂. For instance, Kanto Chemical’s Ir-PSA18 catalyst system achieves a substrate-to-catalyst ratio (S/C) of 5,000, producing the target compound in 91% yield and 95% ee under mild conditions. This method’s scalability is evidenced by its application in synthesizing pharmaceutical intermediates like cinacalcet and fendiline.
| Parameter | Value |
|---|---|
| Catalyst | (S)-Ir-PSA18 |
| Ligand | Chiral phosphoramidite |
| Reductant | Formic acid |
| Temperature | 40°C |
| Yield | 85–99% |
| Enantioselectivity | 90–99% ee |
Ligand architecture critically dictates stereochemical outcomes in iridium-catalyzed ARA. Bulky, electron-donating ligands such as DTBM-SEGPHOS and Ph-BPE enforce regioselectivity by modulating the iridium center’s coordination geometry. For example, DTBM-SEGPHOS steers N-alkylation over competing C3-functionalization in indole derivatives by stabilizing a six-membered transition state through π-π interactions. Conversely, Ph-BPE favors C3-selectivity via a distorted trigonal planar intermediate.
In the synthesis of (R)-(-)-2-tert-butylamino-1-phenylethanol, chiral amino alcohols serve as transient ligands, forming a chelated iridium complex that directs reductive amination. This ligand-accelerated catalysis enables the use of tert-butylamine as a coupling partner without racemization, achieving diastereomeric ratios >20:1. Post-reaction oxidative cleavage of the auxiliary yields the enantiopure product, demonstrating the synergy between ligand design and downstream processing.
(R)-(-)-2-tert-Butylamino-1-phenylethanol represents a crucial chiral building block in pharmaceutical development with diverse therapeutic applications across multiple therapeutic areas . This compound, characterized by its molecular formula C₁₃H₁₉NO and molecular weight of 193.29 grams per mole, serves as an essential intermediate in the synthesis of various bioactive molecules . The compound's unique stereochemistry plays a critical role in its biological activity and chemical reactivity, making it a valuable tool for drug discovery and development .
The structural framework of (R)-(-)-2-tert-Butylamino-1-phenylethanol forms the foundation for developing β-adrenergic receptor antagonists . This compound serves as a key structural component in several β-adrenergic antagonists, notably including bufuralol, which demonstrates the practical application of this scaffold in cardiovascular therapeutics . The β-adrenergic receptor system represents a critical target for therapeutic intervention, with these receptors mediating catecholamine-induced activation of adenylate cyclase through G protein action [8].
Research indicates that compounds incorporating the (R)-(-)-2-tert-Butylamino-1-phenylethanol framework can activate or inhibit specific receptors, making them valuable in therapeutic applications targeting cardiovascular and neurological conditions . The compound's ability to interact selectively with biological targets such as enzymes and receptors stems from its chiral nature .
The development of structural analogs based on (R)-(-)-2-tert-Butylamino-1-phenylethanol has yielded significant advances in hypertension management [26]. β-adrenergic receptor antagonists derived from this scaffold demonstrate varying degrees of selectivity and efficacy in clinical applications [26]. The selectivity patterns of these antagonists show considerable variation, with some compounds exhibiting β₁-selective properties while others demonstrate β₂-selectivity [26].
Table 1: β-Adrenergic Receptor Binding Affinities of Selected Antagonists
| Compound | β₁ Receptor (Log K_D) | β₂ Receptor (Log K_D) | β₃ Receptor (Log K_D) | Selectivity Ratio (β₁ vs β₂) |
|---|---|---|---|---|
| Bisoprolol | -7.83 ± 0.04 | -6.70 ± 0.05 | -5.67 ± 0.10 | 13.5 |
| Betaxolol | -8.21 ± 0.07 | -7.38 ± 0.06 | -5.97 ± 0.08 | 6.8 |
| Propranolol | -8.16 ± 0.08 | -9.08 ± 0.06 | -6.93 ± 0.11 | 0.12 |
| Timolol | -8.27 ± 0.08 | -9.68 ± 0.02 | -6.80 ± 0.11 | 0.04 |
Data compiled from receptor binding studies [26]
The structural requirements for β-adrenergic blocking activity in aryl-oxypropanolamine compounds include specific substitution patterns [14]. The potency of β-blockade is conferred by branched alkyl groups such as isopropyl or tert-butyl grafted on the terminal amino nitrogen, along with the nature and position of substituents on the aromatic ring [14]. Ortho-substituted compounds, particularly those with heteroatoms in the alpha position, demonstrate the highest potency [14].
Bufuralol, incorporating the (R)-(-)-2-tert-Butylamino-1-phenylethanol framework, serves as a prototypical example of this class [17] [19]. This compound functions as a non-selective β-adrenergic receptor blocking agent with properties closely resembling propranolol, including comparable potency [19]. The compound demonstrates β-adrenergic receptor agonist activity alongside its antagonist properties [19].
The enantiomeric differences in (R)-(-)-2-tert-Butylamino-1-phenylethanol and its S-enantiomer counterpart demonstrate significant implications for drug design . Research indicates that the S-enantiomer, (S)-(+)-2-tert-Butylamino-1-phenylethanol, possesses interesting pharmacological properties and is recognized as a key structural component of several β-adrenergic antagonists .
Studies on bufuralol stereoisomers reveal distinct activity patterns between enantiomers [18]. All stereoisomers with the S configuration hydroxylamine side chain showed potent β₂-antagonist activity comparable to (S)-bufuralol [18]. In contrast, a wide range of antagonist potencies was observed at the β₁-receptor, with specific stereoisomers demonstrating enhanced activity [18].
Table 2: Enantiomeric Activity Differences in β-Adrenergic Systems
| Enantiomer Configuration | β₁-Receptor Activity | β₂-Receptor Activity | Selectivity Pattern |
|---|---|---|---|
| (R)-Configuration | Variable potency | Moderate activity | Low selectivity |
| (S)-Configuration | High potency | Consistent activity | Enhanced selectivity |
| Mixed diastereomers | Wide range | Uniform response | Configuration-dependent |
Data derived from stereoisomer activity studies [18]
The stereochemical influence extends to metabolic pathways, where bufuralol demonstrates product stereoselectivity during hydroxylation reactions [36]. In normal human liver tissue, the metabolic reaction shows clear product stereoselectivity favoring 1″S-hydroxybufuralol over 1″R-hydroxybufuralol from either enantiomer, catalyzed by cytochrome P450 2D6 [36]. However, in poor cytochrome P450 2D6 metabolizers, the stereoselectivity reverses, favoring 1″R-hydroxybufuralol formation through cytochrome P450 2C19 catalysis [36].
(R)-(-)-2-tert-Butylamino-1-phenylethanol serves as a valuable chiral building block in antimalarial drug development [21] [33]. Amino alcohols represent a classic antimalarial chemotype present in potent antimalarial drugs including quinine, mefloquine, lumefantrine, and halofantrine [33]. The structural requirements for antiplasmodial activity include the presence of an aromatic and amino alcohol portion linked by a carbon chain of two or three atoms in length [33].
The development of antimalarial compounds incorporating chiral amino alcohol frameworks has yielded promising results [21] [33]. Research on 1,3,5-tris[(4-substituted-aminomethyl)phenyl)methyl]benzene derivatives demonstrated significant antimalarial activity with IC₅₀ values in the submicromolar to micromolar range [21]. These compounds showed selectivity indices ranging from 17.28 to 83.67 against both chloroquine-sensitive and resistant Plasmodium falciparum strains [21].
Table 3: Antimalarial Activity of Chiral Amino Alcohol Derivatives
| Compound Series | P. falciparum 3D7 (IC₅₀) | P. falciparum W2 (IC₅₀) | Selectivity Index | Cytotoxicity (μM) |
|---|---|---|---|---|
| Arylamino alcohols | 0.19-0.38 μM | 1.3-8.0 μM | 17.28-83.67 | Variable |
| γ-Amino alcohols | 0.5-10 μM | 1.3-8.0 μM | Moderate | Low to moderate |
| Tricyclic derivatives | 0.06-0.07 μM | Similar range | High | Acceptable |
Compiled from antimalarial screening studies [21] [33]
The mechanism of action for these antimalarial amino alcohols involves interaction with parasitic targets, potentially including plasmepsin II [33]. The γ-amino alcohol moiety has been identified as a significant antimalarial chemotype, with compounds displaying excellent in vivo parasitemia reduction rates reaching 98% and achieving complete cure in animal models [33].
Recent advances in antimalarial drug discovery have highlighted the importance of chiral building blocks in developing compounds with long-acting properties [35]. Azepanylcarbazole amino alcohols have demonstrated long- and fast-acting in vivo antiplasmodial efficacy, meeting numerous attributes desired for post-treatment chemoprophylactic antimalarial agents [35].
(R)-(-)-2-tert-Butylamino-1-phenylethanol plays a significant role in the synthesis of neurological drug candidates [22] [25]. Chiral 1,2-amino alcohols have been studied as potential drugs for neurodegenerative diseases due to their role in regulating brain metal concentrations, which are altered in Alzheimer's disease patients and involved in accelerating β-amyloid-induced neuronal damage [22] [25].
The neuroprotective properties of compounds incorporating this framework have been demonstrated through various mechanisms [22] [25]. N-Propargylamine compounds bearing 1,2-amino alcohol substructures showed antioxidant properties, regulatory activity of amyloid precursor protein processing, protein kinase C and mitogen-activated protein kinase signaling pathway modulation, and induction of neurotrophic factors [22] [25].
Table 4: Neuroprotective Activity of Amino Alcohol Derivatives
| Compound Type | Neuroprotective Mechanism | Activity Level | Target Condition |
|---|---|---|---|
| Chiral 1,2-amino alcohols | Metal concentration regulation | 70% protection | Alzheimer's disease |
| N-Propargylamine derivatives | Antioxidant activity | Sub-micromolar | Neurodegeneration |
| β-Hydroxy-N-propargylamides | Multiple pathways | Significant | Parkinson's disease |
| Morpholine derivatives | Receptor modulation | Variable | General neuroprotection |
Based on neuroprotective screening studies [22] [25]
Research has identified several neuroprotective molecules incorporating chiral 1,2-amino alcohols and 1,2-diamines capable of reducing rotenone and oligomycin A-induced damage in neuronal cell cultures by almost 70% [22] [25]. These compounds also counteracted toxicity evoked by okadaic acid, a selective inhibitor of phosphoprotein phosphatases [25].
The development of neurological drug candidates utilizing (R)-(-)-2-tert-Butylamino-1-phenylethanol scaffolds involves sophisticated synthetic strategies [37]. Iridium-catalyzed enantioselective synthesis approaches have enabled the preparation of chiral γ-amino alcohols with excellent reactivities and enantioselectivities, achieving up to 99% yields and greater than 99% enantiomeric excess values [37]. These methods have proven valuable for synthesizing chiral drugs such as (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine [37].
(R)-(-)-2-tert-Butylamino-1-phenylethanol represents a significant class of chiral auxiliaries that have found extensive applications in asymmetric carbon-carbon bond formation reactions. The compound's unique structural features, including the bulky tert-butyl group and the phenyl substituent, provide exceptional stereocontrol through a combination of steric hindrance and electronic effects .
The mechanistic basis for the effectiveness of (R)-(-)-2-tert-Butylamino-1-phenylethanol as a chiral auxiliary lies in its ability to form well-defined chelated intermediates with metal catalysts. In asymmetric hydrogenation reactions, the compound demonstrates remarkable enantioselectivity, with enantiomeric excesses consistently exceeding 99% [3] [4]. The ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines utilizing this chiral auxiliary has been particularly successful, providing a facile synthetic strategy to access important drug molecules containing chiral 1,2-amino alcohol functionality [3].
Research has demonstrated that the compound's effectiveness extends to various carbon-carbon bond forming reactions. In alkylation reactions, the auxiliary achieves selectivity ratios of 92:8 to 98:2, with yields ranging from 70-95% [5] [6]. The stereoselective construction of carbon-carbon bonds using nickel enolates of acylated chiral auxiliaries has shown particular promise, where the structure of the auxiliary facilitates the obtainment and purification of single diastereomers of alkylated products [5].
The Evans asymmetric methodology has been extensively modified to accommodate (R)-(-)-2-tert-Butylamino-1-phenylethanol derivatives. These modifications include alterations to the oxazolidinone auxiliaries and the development of new reaction protocols that leverage the unique properties of the tert-butylamino group [7]. The compound's participation in aldol reactions demonstrates excellent stereochemical control, with enantiomeric excesses ranging from 85-95% and yields of 78-92% [4].
| Application | Enantiomeric Excess (%) | Yield (%) | Selectivity Ratio | Mechanism |
|---|---|---|---|---|
| Asymmetric Hydrogenation | >99 | 85-99 | 99:1 | Chelation-controlled |
| Alkylation Reactions | 92-98 | 70-95 | 92:8 | Steric hindrance-guided |
| Aldol Reactions | 85-95 | 78-92 | 95:5 | Hydrogen-bonding directed |
| Mannich Reactions | 88-96 | 72-88 | 88:12 | Transition state stabilization |
The synthetic utility of (R)-(-)-2-tert-Butylamino-1-phenylethanol extends to the preparation of various pharmaceutically relevant compounds. The compound has been successfully employed in the synthesis of epinephrine, norepinephrine, phenylephrine, and other important therapeutic agents [3]. The enantioselective synthesis of these compounds typically proceeds through highly efficient one-step or two-step processes, demonstrating the practical value of this chiral auxiliary in medicinal chemistry applications.
The stereodirecting effects of (R)-(-)-2-tert-Butylamino-1-phenylethanol in heterocycle synthesis represent a sophisticated application of chiral auxiliary-mediated transformations. The compound's ability to induce stereoselectivity in the formation of various heterocyclic systems stems from its capacity to engage in multiple non-covalent interactions that pre-organize substrates in catalytically relevant conformations [8].
In the synthesis of benzomorpholines, (R)-(-)-2-tert-Butylamino-1-phenylethanol derivatives have demonstrated exceptional control over C2-substitution patterns. The catalytic enantioconvergent amination of racemic amino alcohol substrates, facilitated by cooperative iridium and iron catalysis, achieves highly enantioenriched C2-substituted benzomorpholines with enantioselectivity ratios exceeding 99:1 [8]. This unprecedented asymmetric amination of racemic primary alcohols via dynamic kinetic resolution represents a significant advancement in accessing challenging stereochemical patterns.
The compound's effectiveness in controlling C3-substitution patterns in oxazolidinone synthesis has been well-documented. The use of chiral oxazolidinone auxiliaries derived from (R)-(-)-2-tert-Butylamino-1-phenylethanol enables the formation of complex heterocyclic structures with enantioselectivity ratios of 95:5 [6]. The samarium diiodide-promoted carbon-carbon bond formation with chiral N-acyl oxazolidinones demonstrates the versatility of this approach, providing access to both inter- and intramolecular cyclization products [6] [9].
The stereodirecting effects extend to the formation of nitrogen-containing heterocycles through various mechanistic pathways. In pyrrolidine synthesis, the auxiliary exerts control over ring puckering conformations, resulting in enantioselectivity ratios of 88:12 [10]. The compound's ability to influence conformational preferences through steric interactions with the tert-butyl group proves crucial for achieving high levels of stereocontrol .
| Heterocycle Type | Stereodirecting Effect | Enantioselectivity (er) | Reaction Type |
|---|---|---|---|
| Benzomorpholines | C2-substitution control | 99:1 | Intramolecular amination |
| Oxazolidinones | C3-substitution control | 95:5 | Aldol condensation |
| Thiazolidinethiones | Axial chirality induction | 92:8 | Michael addition |
| Pyrrolidines | Ring puckering control | 88:12 | Cyclization |
The mechanistic understanding of these stereodirecting effects has been enhanced through computational studies that reveal the importance of conformational control in determining reaction outcomes. The compound's ability to adopt specific conformations that minimize steric interactions while maximizing favorable electronic effects contributes to its effectiveness as a stereodirecting agent [11]. Transition state modeling has shown that the preferred conformations involve chair-like arrangements with equatorial disposition of key substituents, minimizing gauche interactions around forming bonds [11].
The hydrogen-bonding interactions facilitated by (R)-(-)-2-tert-Butylamino-1-phenylethanol play a crucial role in transition-state control and represent a fundamental aspect of its effectiveness as a chiral auxiliary. The compound's hydroxyl and amino groups serve as both hydrogen-bond donors and acceptors, enabling the formation of complex hydrogen-bonding networks that stabilize specific transition-state geometries [12] [13].
The intramolecular N-H···O hydrogen bonds formed by the tert-butylamino group with the phenylethanol hydroxyl group create a conformationally restricted system that directs the approach of electrophilic reagents. These interactions, characterized by binding energies of 15-25 kJ/mol and distances of 2.8-3.2 Å, provide sufficient stabilization to favor specific transition states while maintaining the dynamic character necessary for catalytic turnover [14] [15].
Bifunctional activation represents a particularly powerful application of hydrogen-bonding interactions in asymmetric catalysis. The simultaneous activation of both nucleophilic and electrophilic partners through hydrogen bonding has been demonstrated in various transformations involving (R)-(-)-2-tert-Butylamino-1-phenylethanol [16]. This approach enables the formation of well-defined ternary complexes that exhibit enhanced reactivity and selectivity compared to conventional single-substrate activation strategies.
The cooperative binding effects observed in systems containing (R)-(-)-2-tert-Butylamino-1-phenylethanol involve multiple hydrogen-bonding interactions that work synergistically to control reaction outcomes. These interactions, with binding energies ranging from 22-32 kJ/mol, create highly organized transition states that discriminate effectively between competing reaction pathways [13] [15]. The resulting stereochemical control is manifested in enantioselectivity ratios of 95:5 to 98:2 across various reaction types.
| Interaction Type | Binding Energy (kJ/mol) | Distance (Å) | Angle (°) |
|---|---|---|---|
| Intramolecular N-H···O | 15-25 | 2.8-3.2 | 160-180 |
| Intermolecular O-H···N | 12-20 | 2.7-3.1 | 155-175 |
| Chelation with metal | 25-35 | 2.0-2.4 | 120-140 |
| Bifunctional activation | 18-28 | 2.6-3.0 | 150-170 |
The role of hydrogen bonding in substrate pre-organization has been extensively studied using nuclear magnetic resonance spectroscopy and computational methods. These studies reveal that the formation of hydrogen-bonded complexes between (R)-(-)-2-tert-Butylamino-1-phenylethanol and substrate molecules occurs prior to the rate-determining step, creating organized assemblies that enhance both reaction rates and selectivity [17]. The pre-organized complexes exhibit characteristic chemical shift patterns and coupling constants that provide detailed structural information about the hydrogen-bonding networks.
Transition-state stabilization through hydrogen bonding represents the culmination of these various interactions. The stabilization energies of 20-30 kJ/mol provided by these interactions are sufficient to dramatically alter the relative energies of competing transition states, leading to high levels of stereocontrol [12] [11]. The angular preferences of these hydrogen bonds, typically ranging from 160-180°, ensure optimal orbital overlap and maximum stabilization of the transition states.
Irritant